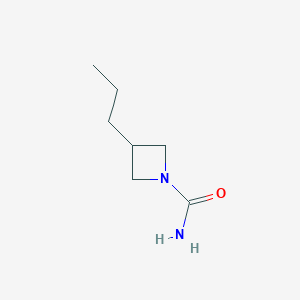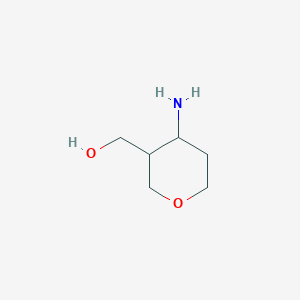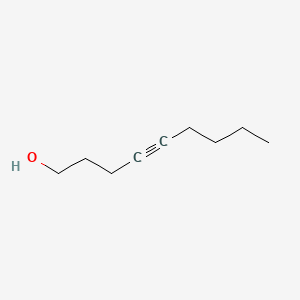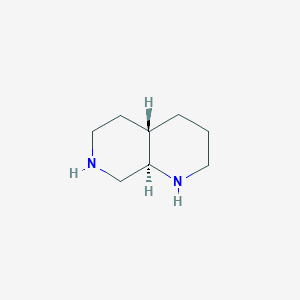
1,4-Diazepane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazepane-2-carboxamide is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazepane-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of tert-butyl (3-cinnamamidopropyl)carbamate derivatives with 2,3-dibromopropanoic acid in the presence of potassium carbonate. This reaction is typically carried out under microwave-assisted conditions to obtain 4-(tert-butoxycarbonyl)-1-cinnamoyl-1,4-diazepane-2-carboxylic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazepane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted diazepane derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
1,4-Diazepane-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Industry: This compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-diazepane-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit matrix metalloproteinases, which play a crucial role in tumor development and metastasis. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodiazepines: These compounds, such as diazepam, have similar structural features but differ in their pharmacological activities.
1,5-Diazepines: These compounds have nitrogen atoms at positions 1 and 5 and exhibit different biological activities compared to 1,4-diazepane-2-carboxamide.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a carboxamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H13N3O |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
1,4-diazepane-2-carboxamide |
InChI |
InChI=1S/C6H13N3O/c7-6(10)5-4-8-2-1-3-9-5/h5,8-9H,1-4H2,(H2,7,10) |
InChI Key |
DFDRFMSXFPPYPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(NC1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922962.png)
![5-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922973.png)





![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)
![3-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923007.png)


![4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11923032.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)
![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)
